molecular formula C22H22N4O5S B14892735 2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14892735
M. Wt: 454.5 g/mol
InChI Key: ZWZWWTXFTWHBBX-UHFFFAOYSA-N
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Description

2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a quinoxaline moiety linked to a sulfonamide group, which is further connected to a phenyl ring and a cyclohexane carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Sulfonamide Formation: The quinoxaline derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Coupling with Phenyl Ring: The sulfonamide-quinoxaline compound is then coupled with a phenyl isocyanate to form the phenylcarbamoyl group.

    Cyclohexane Carboxylic Acid Addition: Finally, the phenylcarbamoyl compound is reacted with cyclohexanecarboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are being explored for potential therapeutic uses, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the quinoxaline moiety can interact with nucleic acids or proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(N-pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl}quinoxaline-2-carboxylic acid
  • 4-(1,3-dioxo-1H-pyrrolo[3,4-b]quinoxalin-2(3H)-yl)-N-(pyrimidin-2-yl)-benzenesulfonamide
  • N-carbamimidoyl-4-(1,3-dioxo-1H-pyrrolo[3,4-b]quinoxalin-2(3H)-yl)benzenesulfonamide

Uniqueness

2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[4-(quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H22N4O5S/c27-21(16-5-1-2-6-17(16)22(28)29)24-14-9-11-15(12-10-14)32(30,31)26-20-13-23-18-7-3-4-8-19(18)25-20/h3-4,7-13,16-17H,1-2,5-6H2,(H,24,27)(H,25,26)(H,28,29)

InChI Key

ZWZWWTXFTWHBBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3)C(=O)O

Origin of Product

United States

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